6-Methoxy-2-(4-methoxyphenyl)-1H-indole
Overview
Description
6-Methoxy-2-(4-methoxyphenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 6-position and a 4-methoxyphenyl group at the 2-position of the indole ring.
Scientific Research Applications
6-Methoxy-2-(4-methoxyphenyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 4-methoxybenzaldehyde.
Condensation Reaction: The 6-methoxyindole undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
6-Methoxy-2-(4-methoxyphenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-13-6-3-11(4-7-13)15-9-12-5-8-14(19-2)10-16(12)17-15/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDCJXQHIIQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496376 | |
Record name | 6-Methoxy-2-(4-methoxyphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62655-56-5 | |
Record name | 6-Methoxy-2-(4-methoxyphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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